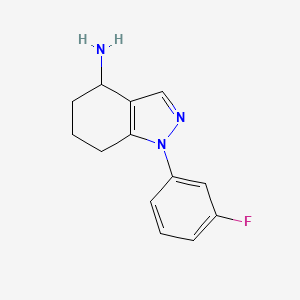
1-(3-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and potential therapeutic applications
Preparation Methods
The synthesis of 1-(3-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Fluorophenyl Group: The 3-fluorophenyl group can be introduced via Suzuki-Miyaura coupling reactions, which involve the use of boronic acids or esters and palladium catalysts.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for coupling reactions).
Scientific Research Applications
1-(3-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indazole derivatives are known to interact with multiple receptors, including those involved in neurotransmission and inflammation .
Comparison with Similar Compounds
1-(3-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine can be compared with other similar compounds, such as:
1-(3-Fluorophenyl)piperazine: This compound shares the 3-fluorophenyl group but has a different core structure.
3-Fluoroamphetamine: Another compound with a 3-fluorophenyl group, known for its stimulant properties.
4-Aryl-1,4-dihydropyridines: These compounds also contain aryl groups and exhibit diverse biological activities.
The uniqueness of this compound lies in its indazole core, which imparts specific biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C13H14FN3 |
|---|---|
Molecular Weight |
231.27 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-4,5,6,7-tetrahydroindazol-4-amine |
InChI |
InChI=1S/C13H14FN3/c14-9-3-1-4-10(7-9)17-13-6-2-5-12(15)11(13)8-16-17/h1,3-4,7-8,12H,2,5-6,15H2 |
InChI Key |
CKJYVUCLHONFOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)N(N=C2)C3=CC(=CC=C3)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















